molecular formula C15H21ClN2O3S B2621635 2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide CAS No. 2415582-28-2

2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2621635
CAS No.: 2415582-28-2
M. Wt: 344.85
InChI Key: HHGCLXBCAXPFHR-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a unique structure that includes a chlorinated benzene ring, a pyrrolidine ring, and an oxane moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the chlorination of benzenesulfonamide to introduce the chlorine atom on the benzene ring. This is followed by the formation of the pyrrolidine ring through a cyclization reaction. The oxane moiety is then introduced via a nucleophilic substitution reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c16-14-3-1-2-4-15(14)22(19,20)17-12-5-8-18(11-12)13-6-9-21-10-7-13/h1-4,12-13,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGCLXBCAXPFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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